molecular formula C13H16FNO5PS+ B11934014 Lesogaberan napadisylate

Lesogaberan napadisylate

货号: B11934014
分子量: 348.31 g/mol
InChI 键: QERQFECXORQRHA-ZYRQIYSTSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lesogaberan napadisylate, also known as AZD-3355 napadisylate, is a potent and selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. It was developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD). The compound is known for its peripheral mode of action, inhibiting transient lower esophageal sphincter relaxation, which is a major mechanism behind GERD .

准备方法

莱索加贝兰萘二磺酸盐的合成涉及多个步骤,从合适的氟化前体开始。合成路线通常包括引入氟原子,然后形成膦酸部分。反应条件通常涉及使用特定的催化剂和试剂,以确保高产率和纯度。 工业生产方法侧重于优化这些步骤,以扩大合成规模,同时保持最终产品的质量 .

化学反应分析

莱索加贝兰萘二磺酸盐经历各种化学反应,包括:

    氧化: 在特定条件下,该化合物可以被氧化,形成膦酸部分的不同氧化态。

    还原: 还原反应可用于修饰氟化的碳中心。

    取代: 在适当的条件下,氟原子可以被其他官能团取代。这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化锂铝)和用于取代反应的亲核试剂。 .

科学研究应用

Gastroesophageal Reflux Disease (GERD)

Lesogaberan napadisylate has been extensively studied for its efficacy in treating GERD, particularly in patients who do not respond adequately to proton pump inhibitors (PPIs). Key findings from clinical trials include:

  • Efficacy : In a phase IIb study involving 661 patients, lesogaberan significantly improved GERD symptoms when administered at doses of 240 mg twice daily compared to placebo, with a response rate of 26.2% versus 17.9% for placebo .
  • Mechanistic Insights : Another study reported that lesogaberan reduced the number of TLESRs by approximately 25% and increased LES pressure by 28%, indicating its potential to enhance esophageal motility and reduce reflux events .

Chronic Cough Related to GERD

Recent studies have investigated lesogaberan's role in managing chronic cough associated with GERD. A randomized crossover trial demonstrated that while lesogaberan did not significantly reduce cough frequency, it improved cough responses to capsaicin and reduced cough bouts compared to placebo . This suggests a potential therapeutic role in addressing cough hypersensitivity linked to esophageal conditions.

Comparative Analysis with Other Treatments

This compound's unique profile can be contrasted with other GABAergic treatments:

Compound NameMechanism of ActionPrimary UseUnique Features
BaclofenGABA B receptor agonistMuscle spasticityCentral nervous system side effects; less selective
R-baclofenGABA B receptor agonistMuscle spasticityMore potent than baclofen; similar side effects
GabapentinCalcium channel blockerNeuropathic painDoes not act on GABA receptors directly
PregabalinCalcium channel blockerNeuropathic painSimilar to gabapentin but with different pharmacokinetics
TizanidineAlpha-2 adrenergic agonistMuscle spasticityDifferent mechanism; less effective for GERD

Lesogaberan's targeted action on GABA B receptors specifically for GERD treatment while minimizing central nervous system side effects distinguishes it from these alternatives .

Safety Profile

In clinical trials, lesogaberan was generally well tolerated. The most common adverse events included headache and transient paresthesia. Importantly, there were no significant central nervous system side effects reported, reinforcing its safety profile compared to traditional GABA B agonists .

作用机制

莱索加贝兰萘二磺酸盐通过选择性结合 GABA B 受体发挥作用。这种结合抑制下食管括约肌的短暂松弛,从而减少 GERD 症状的发生。该化合物的外周作用方式确保它不会穿过血脑屏障,最大限度地减少中枢神经系统副作用。 所涉及的分子靶标包括 GABA B 受体,它们在调节食管括约肌功能中起着至关重要的作用 .

相似化合物的比较

莱索加贝兰萘二磺酸盐在其对 GABA B 受体的选择性和强效作用方面是独一无二的。类似的化合物包括:

生物活性

Lesogaberan napadisylate, also known as AZD-3355, is a selective agonist of gamma-aminobutyric acid type B (GABA B) receptors. Developed by AstraZeneca, it is primarily aimed at treating gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations (TLESRs). This article reviews the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and potential applications beyond GERD.

This compound functions as a potent GABA B receptor agonist, with an effective concentration (EC50) of approximately 8.6 nM for human recombinant GABA B receptors . Its primary action involves:

  • Inhibition of TLESRs : By selectively binding to GABA B receptors, lesogaberan reduces the frequency of TLESRs, which are a significant contributor to GERD symptoms.
  • Increase in Lower Esophageal Sphincter (LES) Pressure : Lesogaberan enhances LES pressure, thereby reducing acid reflux episodes .

This peripheral mechanism allows lesogaberan to avoid crossing the blood-brain barrier, minimizing central nervous system side effects that are often associated with other GABAergic agents like baclofen.

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety of lesogaberan in patients with GERD. Key findings from these studies are summarized below:

Study Dosage Duration Efficacy Results Adverse Events
Phase IIb Study 60, 120, 180, 240 mg BID4 weeksResponse rates: 20.9% (60 mg), 25.6% (120 mg), 23.5% (180 mg), 26.2% (240 mg) vs. 17.9% (placebo)Mild headaches and elevated liver enzymes
Crossover Study 0.8 mg/kg single doseSingle sessionReduced TLESRs by 36%, increased LES pressure by 39% compared to placeboTransient paresthesia
Add-on Therapy Study 65 mg BIDShort-termReduced reflux events by ~35%, increased LES pressure by ~28% compared to placeboHeadaches and transient paresthesia

Case Studies and Observational Findings

  • Phase IIb Randomized Trial : In a multi-center trial involving 661 patients with GERD symptoms partially responsive to proton pump inhibitors (PPIs), lesogaberan demonstrated marginal superiority over placebo in symptom relief but was well tolerated overall. The highest dose (240 mg) yielded statistically significant results compared to placebo .
  • Manometric Studies : A study involving healthy volunteers showed that lesogaberan significantly reduced TLESRs and increased LES pressure postprandially, supporting its potential as a therapeutic agent for managing GERD .
  • Exploratory Applications : Recent investigations have suggested that lesogaberan may have potential benefits in other conditions such as non-alcoholic steatohepatitis (NASH), where it was shown to improve histological outcomes in preclinical models .

Safety Profile

This compound has been generally well tolerated in clinical trials. Common adverse events reported include:

  • Headaches
  • Transient elevations in liver enzymes
  • Paresthesia

These side effects were typically mild and resolved upon discontinuation or adjustment of dosage.

属性

分子式

C13H16FNO5PS+

分子量

348.31 g/mol

IUPAC 名称

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1

InChI 键

QERQFECXORQRHA-ZYRQIYSTSA-O

手性 SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N

规范 SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。